molecular formula C9H11NO3 B556767 2-Hydroxy-L-Phenylalanine CAS No. 7423-92-9

2-Hydroxy-L-Phenylalanine

Cat. No. B556767
CAS RN: 7423-92-9
M. Wt: 181.19 g/mol
InChI Key: WRFPVMFCRNYQNR-ZETCQYMHSA-N
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Description

2-Hydroxy-L-Phenylalanine is a derivative of Phenylalanine, an essential amino acid for human development . It is a product of metabolism that is released during exercise and subsequently suppresses appetite in mice .


Synthesis Analysis

The synthesis of this compound involves the translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis . The reaction converts readily available L-phenylalanine in a double SN2 reaction to enantiomerically pure (S)-2-hydroxy-3-phenylpropanoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C9H11NO3 . The structure of this compound can be represented by the SMILES notation: C1=CC=C (C (=C1)C [C@@H] (C (=O)O)N)O .


Chemical Reactions Analysis

The most significant chemical reaction involving this compound is its conversion to (S)-2-hydroxy-3-phenylpropanoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are as follows: Its molecular weight is 181.19 Da . The predicted properties include a boiling point of 384.29°C, a melting point of 248.95°C, and a water solubility at 25°C of 5.63e+004 mg/L .

Scientific Research Applications

  • Phenylalanine Hydroxylase Deficiency : Phenylalanine hydroxylase deficiency, an autosomal recessive disorder, results in intolerance to dietary phenylalanine. This deficiency leads to a spectrum of disorders, including classic phenylketonuria and mild hyperphenylalaninemia. Early diagnosis and treatment are crucial for preventing intellectual disability and other neurodevelopmental issues. Treatment includes a low-protein diet and the use of a phenylalanine-free medical formula, sometimes supplemented with adjuvant therapy like 6R-tetrahydrobiopterin (Mitchell, Trakadis, & Scriver, 2011).

  • Phenylalanine 3-Hydroxylase for Meta-Tyrosine Biosynthesis : The enzyme phenylalanine 3-hydroxylase (Phe3H) catalyzes the synthesis of meta-Tyr (m-Tyr) from phenylalanine. This discovery is significant for understanding the enzymatic modification of phenylalanine and may have implications in developing treatments or dietary adjustments for disorders related to phenylalanine metabolism (Zhang, Ames, & Walsh, 2011).

  • In Vitro Analysis for Improved L-Phenylalanine Production : In a study focusing on the biosynthesis of L-Phenylalanine in E. coli, researchers identified key enzymes in the shikimate pathway that significantly impact phenylalanine production. This research provides a method for detecting potential bottlenecks in metabolic pathways, which is essential for improving the yield of phenylalanine for various applications (Ding et al., 2016).

  • Photocatalytic Degradation of Phenylalanine : The study of photocatalytic degradation of phenylalanine using TiO2 suspensions in aqueous solutions revealed insights into the degradation process of amino acids, including phenylalanine. This research is particularly relevant for understanding and mitigating the formation of odorous compounds after chlorination, which has implications for water treatment and environmental health (Elsellami et al., 2010).

  • Role in Health and Neurological Disorders : Phenylalanine, used as an antidepressant agent, has been shown to possess significant antidepressant activities both in vitro and in vivo. This makes it a potential candidate for clinical antidepressant trials. Furthermore, its deficiency can result in a range of health issues, emphasizing the importance of understanding its metabolism and therapeutic applications (Akram et al., 2020).

Mechanism of Action

Target of Action

2-Hydroxy-L-Phenylalanine, also known as (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid, primarily targets the phenylalanine hydroxylase enzyme . This enzyme plays a crucial role in the metabolism of phenylalanine, an essential amino acid .

Mode of Action

The compound interacts with its target, the phenylalanine hydroxylase enzyme, by serving as a substrate. The enzyme catalyzes the conversion of L-phenylalanine to L-tyrosine through a process known as para-hydroxylation . This reaction is a key step in the phenylalanine catabolism .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the phenylalanine metabolic pathway . This pathway involves the conversion of phenylalanine to tyrosine, which is then further metabolized to form various important molecules . The compound also plays a role in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It is known that phenylalanine hydroxylase deficiency can result in intolerance to the dietetic consumption of phenylalanine, leading to various syndromes such as deep and permanent logical disability and impaired cognitive development .

Result of Action

The action of this compound results in the production of L-tyrosine, a non-essential amino acid in PAH-containing organisms . L-Tyrosine serves as a precursor for the formation of proteins and numerous aromatic primary and secondary metabolites . These metabolites have broad physiological functions and are important for plant growth, development, reproduction, defense, and environmental responses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of secondary metabolites in foods may differ between plant species due to the difference in the nature of the plant . Additionally, plants growing under different environments and conditions also show differences in the metabolite profile .

Safety and Hazards

The safety data sheet for DL-Phenylalanine, a closely related compound, suggests avoiding dust formation and inhalation. In case of skin contact, it recommends washing off with soap and plenty of water .

Future Directions

Future research directions for 2-Hydroxy-L-Phenylalanine could involve further studies on the structure and function of PAH from bacteria and lower eukaryote organisms, revealing an additional anabolic role of the enzyme in the synthesis of melanin-like pigments . Another promising direction is the exploration of the hydroxylation of amino acids, which is linked to the catalysis of various reactions .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-L-Phenylalanine is involved in various biochemical reactions. It is primarily metabolized into L-Tyrosine by the enzyme phenylalanine hydroxylase (PAH) . This conversion is a critical step in the phenylalanine metabolic pathway . The enzyme PAH is a key player in this process, and its activity can significantly influence the levels of this compound in the body .

Cellular Effects

At the cellular level, this compound has profound effects. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . High levels of this amino acid have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into L-Tyrosine by the enzyme PAH. This reaction is the rate-limiting step in the degradation of excess L-Phenylalanine from dietary proteins . The conversion process involves the hydroxylation of the aromatic side-chain of phenylalanine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study showed that a four-week high phenylalanine exposure resulted in significant behavioral and neurochemical effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. High levels of this amino acid have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Metabolic Pathways

This compound is involved in the phenylalanine metabolic pathway. It is primarily metabolized into L-Tyrosine by the enzyme PAH . This conversion is a critical step in the phenylalanine metabolic pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters. For instance, the L-type amino acid transporter 1 (LAT1) is a transmembrane protein responsible for transporting large neutral amino acids, including this compound .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytosol. It can also be found in the microsomal fraction in plants overexpressing certain enzymes .

properties

IUPAC Name

(2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFPVMFCRNYQNR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50995710
Record name L-o-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7423-92-9
Record name (-)-o-Tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7423-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-o-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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